molecular formula C10H8ClF3O2 B2629720 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid CAS No. 1511647-92-9

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B2629720
CAS No.: 1511647-92-9
M. Wt: 252.62
InChI Key: KBJFHBNOYKJZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of a chlorophenyl group and a trifluorobutanoic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.

Scientific Research Applications

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorophenylacetic acid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve intermediate steps, such as the formation of an enolate intermediate, followed by acidification to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. The trifluorobutanoic acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4,4,4-trifluorobutanoic acid
  • 2-(4-Methylphenyl)-4,4,4-trifluorobutanoic acid
  • 2-(4-Fluorophenyl)-4,4,4-trifluorobutanoic acid

Uniqueness

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-7-3-1-6(2-4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJFHBNOYKJZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511647-92-9
Record name 2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.